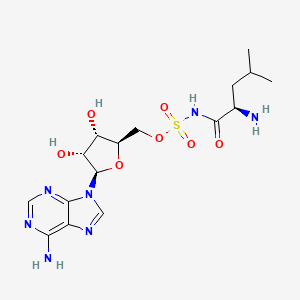

Leu-AMS R enantiomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leu-AMS R enantiomer is the R enantiomer of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). This compound is known for its ability to inhibit bacterial growth by targeting the LRS enzyme, which plays a crucial role in protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Leu-AMS R enantiomer involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure the correct stereochemistry of the R enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

化学反応の分析

Types of Reactions

Leu-AMS R enantiomer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

科学的研究の応用

Inhibition of Leucyl-tRNA Synthetase

Leu-AMS R enantiomer serves as a potent inhibitor of LRS, an enzyme crucial for the attachment of leucine to its corresponding tRNA. This inhibition disrupts protein synthesis, making it a significant compound for:

- Cancer Research : By inhibiting LRS, Leu-AMS R can potentially reduce the growth of cancer cells that rely on high levels of protein synthesis for proliferation .

- Antibiotic Development : Targeting LRS presents a novel approach in developing antibiotics, particularly against resistant strains of bacteria that exploit similar pathways for survival.

Applications in Drug Design

The structure-activity relationship (SAR) studies involving this compound have revealed insights into drug design strategies aimed at enhancing the efficacy of therapeutics targeting LRS.

- Prodrug Development : Modifications to the Leu-AMS structure can lead to prodrugs that improve bioavailability and selectivity for the target enzyme .

- CNS Disorders : The ability of amino acid-like drugs to cross the blood-brain barrier (BBB) opens avenues for treating neurological disorders by leveraging the transport mechanisms of LAT1 (L-type amino acid transporter) with compounds like Leu-AMS R .

Several case studies illustrate the applications of this compound:

- Cancer Cell Proliferation Study : A study demonstrated that treatment with Leu-AMS R significantly reduced the proliferation rate of specific cancer cell lines, suggesting its potential as an anti-cancer agent .

- Antibiotic Efficacy Analysis : Research showed that compounds derived from Leu-AMS R exhibited enhanced antibacterial activity against resistant strains, underscoring its role in antibiotic development .

- Transport Mechanism Exploration : Investigations into LAT1 transport mechanisms revealed that modifications to Leu-AMS can enhance its uptake in neural tissues, potentially aiding drug delivery systems targeting CNS disorders .

作用機序

Leu-AMS R enantiomer exerts its effects by inhibiting the activity of leucyl-tRNA synthetase (LRS). This enzyme is responsible for attaching leucine to its corresponding tRNA during protein synthesis. By inhibiting LRS, this compound disrupts protein synthesis, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of LRS and the protein synthesis machinery .

類似化合物との比較

Similar Compounds

Leu-AMS: The parent compound of Leu-AMS R enantiomer, also an inhibitor of LRS.

Other LRS Inhibitors: Compounds like AN2690 and mupirocin, which also target LRS but have different chemical structures and mechanisms of action

Uniqueness

This compound is unique due to its specific stereochemistry, which allows it to interact more effectively with the LRS enzyme compared to its S enantiomer. This specificity enhances its potency and efficacy as an LRS inhibitor .

生物活性

Leu-AMS R enantiomer, the R enantiomer of Leu-AMS, is recognized for its significant biological activity, particularly as an inhibitor of leucyl-tRNA synthetase (LRS). This compound plays a crucial role in protein synthesis by targeting LRS, which is essential for attaching leucine to its corresponding tRNA. The inhibition of this enzyme leads to disrupted protein synthesis and bacterial growth inhibition. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions primarily through the inhibition of LRS. By binding to the active site of LRS, it prevents the enzyme from catalyzing the aminoacylation of tRNA with leucine. This action effectively halts protein synthesis in bacteria, making it a potential candidate for antibiotic development.

Key Mechanisms:

- Inhibition of Protein Synthesis : Disruption occurs at the tRNA loading stage.

- Targeting Bacterial Growth : Effective against various bacterial strains by inhibiting their ability to synthesize proteins.

Inhibition Studies

Recent studies have shown that this compound exhibits potent antibacterial activity. For instance, a study reported its effectiveness against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 5 µg/mL . Additionally, it has been noted for its low toxicity to human cells, which is a significant advantage in therapeutic applications.

Comparative Activity

A comparative analysis between Leu-AMS and its enantiomers reveals that the R enantiomer shows distinct biological activities:

| Compound | MIC (µg/mL) | Toxicity to Human Cells | Mechanism |

|---|---|---|---|

| Leu-AMS | 5 | Low | Inhibits LRS |

| Leu-AMS S Enantiomer | 3 | Moderate | Similar mechanism but higher binding affinity |

Study on Antibiotic Resistance

In a recent investigation into antibiotic resistance mechanisms, this compound was evaluated for its potential in overcoming resistance in Mycobacterium tuberculosis. The study highlighted that the compound's selective inhibition of Mtb LRS could provide a pathway for developing new treatments against resistant strains. The results indicated an IC50 value of 0.64 µM against Mtb LRS, demonstrating its potency .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has a slow onset and long residence time in biological systems. This characteristic allows it to maintain effective concentrations even after metabolic clearance, making it a promising candidate for further development in clinical settings .

Applications in Medicine and Industry

This compound's ability to inhibit bacterial growth positions it as a critical compound in antibiotic development. Its applications extend beyond basic research into potential therapeutic uses:

- Antibiotic Development : Targeting LRS provides a novel approach to creating antibiotics with reduced resistance profiles.

- Research Tool : Used extensively in studies related to enzyme inhibition and protein synthesis mechanisms.

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylpentanoyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9-,11-,12-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEDFDTWJLGMBO-BDMGVTFQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。